molecular formula C10H4Cl2O4 B13705565 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid

6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13705565
M. Wt: 259.04 g/mol
InChI Key: GDGAUSHWDKPMLY-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic acid is a chlorinated coumarin derivative characterized by a chromene backbone (a fused benzene and pyrone ring system) with chlorine substituents at positions 6 and 7, a ketone group at position 2, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C10H4Cl2O4

Molecular Weight

259.04 g/mol

IUPAC Name

6,7-dichloro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4Cl2O4/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3H,(H,13,14)

InChI Key

GDGAUSHWDKPMLY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The principal synthetic approach to 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid involves selective chlorination of the parent compound 2-oxo-2H-chromene-3-carboxylic acid (coumarin-3-carboxylic acid). The key steps are:

  • Starting Material: 2-oxo-2H-chromene-3-carboxylic acid (coumarin-3-carboxylic acid)
  • Chlorination Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating agents.
  • Reaction Conditions: Controlled temperature and reaction time to ensure selective dichlorination at positions 6 and 7 on the aromatic ring.
  • Purification: Recrystallization from ethanol/water or chromatographic methods.

This selective chlorination exploits the electron-rich aromatic system of coumarin, targeting the 6 and 7 positions due to their activation by the lactone and carboxylic acid groups.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Outcome
1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid Typically via Pechmann condensation: condensation of resorcinol derivatives with β-keto esters under acidic catalysis (H2SO4 or HCl). Formation of coumarin-3-carboxylic acid core.
2. Chlorination with thionyl chloride or PCl5 Reaction performed at 60–80°C under inert atmosphere (N2 or Ar) to prevent side oxidation. Selective substitution of chlorine atoms at 6 and 7 positions.
3. Work-up and purification Quenching, extraction, recrystallization from ethanol/water or silica gel chromatography. Pure 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid.

Alternative Routes and Industrial Scale-Up

Industrial methods mirror laboratory procedures but employ large reactors with precise control over temperature, reagent addition, and mixing to maximize yield and purity. The use of phosphorus pentachloride is preferred in some cases for better selectivity and scalability. Purification often involves recrystallization to achieve high purity suitable for pharmaceutical or research applications.

Analytical Characterization and Purity Verification

To confirm the successful preparation and purity of 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid, the following analytical techniques are employed:

Technique Purpose Typical Results / Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment (>95%) and detection of isomers C18 column; mobile phase acetonitrile:0.1% TFA (70:30)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ^1H NMR: δ ~8.6 ppm (chromene carbonyl proton); ^13C NMR: δ ~160–165 ppm (carboxylic acid carbons)
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation m/z 259.038 [M+H]^+ corresponding to C10H6Cl2O4

Reaction Mechanism and Selectivity Considerations

  • The chlorination step proceeds via electrophilic aromatic substitution facilitated by the electron-rich chromene ring.
  • The 6 and 7 positions are activated due to resonance effects from the lactone and carboxylic acid groups.
  • Controlled reaction conditions (temperature, reagent stoichiometry) are critical to prevent over-chlorination or side reactions such as ring opening or decomposition.
  • Inert atmosphere prevents oxidation of sensitive intermediates.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Notes
Pechmann condensation + chlorination Resorcinol derivative, β-keto ester, H2SO4; then SOCl2 or PCl5 60–80°C, inert atmosphere 70–85 Standard lab-scale synthesis route
Direct chlorination of coumarin-3-carboxylic acid Thionyl chloride or phosphorus pentachloride Controlled temp, inert atmosphere 75–90 Industrial scale-up feasible, high purity
Alternative halogenation methods (less common) N-chlorosuccinimide (NCS), other chlorinating agents Variable Variable Less selective, requires optimization

Research Findings and Notes

  • The presence of chlorine atoms at the 6 and 7 positions significantly lowers the pKa of the carboxylic acid group due to electron-withdrawing effects, influencing solubility and reactivity.
  • The dichlorinated compound exhibits distinct chemical reactivity compared to non-halogenated or differently substituted analogs.
  • Purity and isomeric identity (6,7-dichloro vs. 6,8-dichloro) are critical for biological activity and synthetic utility.
  • The compound serves as a versatile intermediate for further functionalization, including oxidation to quinones or reduction to dihydro derivatives.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives .

Scientific Research Applications

6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The positional isomerism of chlorine substituents and backbone modifications (e.g., chromene vs. benzo[f]chromene) significantly impact physicochemical properties. Key comparisons include:

Property 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid
Molecular Formula C₁₀H₄Cl₂O₄ (hypothetical) C₁₀H₄Cl₂O₄ C₁₄H₈O₄
Substituent Positions Cl at 6,7; -COOH at 3 Cl at 6,8; -COOH at 3 Benzannulation at positions 1,2; -COOH at 2
Molecular Weight (g/mol) ~259.04 (calculated) 259.04 240.21
Melting Point Not reported Not reported 235.1–236.5 °C
Key Spectral Data N/A SMILES: C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C(=O)O $ ^1H $-NMR (DMSO-d6): δ 9.34 (s, 1H, aromatic)
  • Positional Isomerism: The 6,7-dichloro and 6,8-dichloro isomers differ in chlorine placement.
  • Backbone Modifications : The benzo[f]chromene derivative in features an extended aromatic system (naphthalene-like structure), resulting in higher molecular weight and distinct spectral signatures (e.g., downfield shifts in $ ^1H $-NMR due to enhanced conjugation) .

Physicochemical Properties

  • Acidity: The carboxylic acid group in 6,7-dichloro-2-oxochromene is expected to have a lower pKa than non-chlorinated analogs due to electron-withdrawing effects of adjacent chlorines. This property enhances its suitability as a ligand in metal-organic frameworks or enzyme inhibition studies.
  • Solubility: Chlorine substituents reduce solubility in polar solvents compared to non-halogenated coumarins. The 6,7 isomer may exhibit lower solubility than the 6,8 isomer due to closer proximity of chlorine atoms, increasing molecular planarity and intermolecular interactions.

Notes on Data Limitations

  • The provided evidence primarily details 6,8-dichloro and benzo[f]chromene analogs.
  • Positional isomerism and backbone annulation are critical variables requiring experimental validation for targeted applications.

Biological Activity

6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-cancer properties and enzyme inhibition capabilities. Its molecular formula is C10H6Cl2O4, with a molecular weight of approximately 259.06 g/mol. The presence of chlorine atoms at the 6 and 7 positions enhances its biological reactivity and specificity toward various targets.

The compound features a carboxylic acid functional group at the 3-position, which increases its solubility in polar solvents, facilitating its use in biological assays and organic synthesis. The unique dichlorination pattern contributes to its distinct chemical reactivity and biological properties.

Biological Activities

Research indicates that 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate (PC3) and breast cancer (MDA-MB-231) cells. The mechanism involves modulation of cell cycle regulatory proteins and induction of apoptosis.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against tumor-associated carbonic anhydrases (CAs) IX and XII, which are potential therapeutic targets for hypoxic tumors. It demonstrated selectivity towards these isoforms compared to non-tumor-associated isozymes.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although further research is needed to establish the extent and mechanisms involved.

The biological effects of 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid are primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound exhibits high binding affinity for carbonic anhydrases, leading to inhibition of their activity. This interaction alters the physiological processes in cancer cells, contributing to reduced tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Chloro-2-oxo-2H-chromene-3-carboxylic AcidSingle chlorine substitutionLower antimicrobial activity compared to dichlorinated variants
6-Bromo-2-oxo-2H-chromene-3-carboxylic AcidBromine instead of chlorineDifferent reactivity patterns due to bromine's larger size
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic AcidHydroxyl group at position 7Enhanced solubility and potential antioxidant properties

The dichlorination at positions 6 and 7 distinguishes this compound from others in terms of both biological activity and chemical reactivity profiles.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : In a study involving various cancer cell lines, it was found that treatment with 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid resulted in significant decreases in cell viability at concentrations as low as 10 μM. The mechanism was linked to upregulation of p21 and downregulation of cyclin D1 expression.
  • Selectivity Towards Carbonic Anhydrases : A recent study reported that derivatives of this compound selectively inhibited hCA IX and XII isoforms with Ki values in the low micromolar range (e.g., Ki = 0.53 µM for hCA IX). This selectivity suggests potential therapeutic applications in targeting hypoxic tumors.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 6,7-dichloro-2-oxo-2H-chromene-3-carboxylic acid, and how can side reactions be minimized?

  • Methodology :

  • Core Reaction : Adapt the Pechmann condensation, commonly used for coumarin derivatives, by reacting resorcinol derivatives (e.g., 3,6-dichlororesorcinol) with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or HCl) .
  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (60–80°C) to avoid decomposition of halogenated intermediates .
  • Purification : Recrystallize using ethanol/water mixtures or chromatograph with silica gel and dichloromethane:methanol (9:1) to isolate the product .

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30) to assess purity (>95%) and detect isomeric impurities (e.g., 6,8-dichloro vs. 6,7-dichloro) .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR data to analogs (e.g., δ ~8.6 ppm for the chromene carbonyl proton; δ ~160–165 ppm for carboxylic acid carbons) .
  • Mass Spectrometry : Confirm molecular weight (259.04 g/mol) via HRMS (ESI+) with m/z 259.038 [M+H]⁺ .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-withdrawing nature of Cl groups at positions 6 and 7 increases electrophilicity at the 3-carboxylic acid site, facilitating amidation or esterification.
  • Example : React with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to introduce aryl groups at the 3-position .
  • Challenges : Steric hindrance from Cl may reduce coupling efficiency; optimize catalyst loading (5–10 mol%) and temperature (80–100°C) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Data Reconciliation Framework :

  • Structural Comparisons : Compare substituent effects using analogs (e.g., 7-trifluoromethyl vs. 6,7-dichloro derivatives) to identify activity trends .
  • Assay Conditions : Standardize in vitro tests (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory) to minimize variability .
  • Computational Modeling : Perform docking studies (e.g., with COX-2 or bacterial DNA gyrase) to predict binding affinities and rationalize discrepancies .

Q. How can researchers optimize photophysical properties for optical applications?

  • Functionalization Approaches :

  • Introduce electron-donating groups (e.g., diethylamino at position 7) via nucleophilic substitution to enhance fluorescence quantum yield .
  • Characterization : Use UV-Vis (λmax ~350–400 nm) and fluorescence spectroscopy (λem ~450–500 nm) in solvents of varying polarity .

Critical Considerations

  • Isomeric Purity : Use preparative HPLC or chiral columns to separate 6,7-dichloro from 6,8-dichloro isomers, which may co-elute in standard methods .
  • Stability : Store at –20°C in amber vials to prevent photodegradation of the chromene core .

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